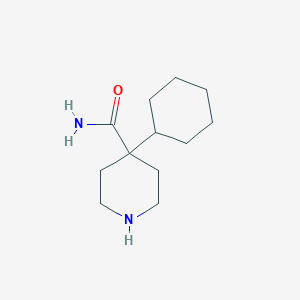

4-Cyclohexylpiperidine-4-carboxamide

Description

Contextualization within Piperidine (B6355638) Scaffold Chemistry

The utility of the piperidine scaffold is largely due to its three-dimensional, sp3-hybridized structure, which allows for precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets. rsc.org Introducing a piperidine core into a molecule can favorably modulate its physicochemical properties, such as solubility and lipophilicity, which in turn can enhance biological activity, improve selectivity for a target, and optimize pharmacokinetic profiles. thieme-connect.comnbinno.com Furthermore, the piperidine nucleus is a key component in drugs targeting a wide array of conditions, including neurodegenerative diseases like Alzheimer's, demonstrating its versatility and importance in modern drug design. ijnrd.orgnih.gov

| Attribute | Significance in Medicinal Chemistry |

| Structural Feature | Six-membered nitrogen-containing heterocycle. |

| Prevalence | Found in numerous FDA-approved drugs and natural alkaloids. thieme-connect.com |

| Physicochemical Impact | Can modulate solubility, lipophilicity, and other key drug-like properties. thieme-connect.com |

| Pharmacological Impact | Enhances biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comnbinno.com |

| Therapeutic Versatility | Used in developing treatments for a wide range of diseases, including neurological disorders. nih.gov |

Academic Significance and Research Trajectories of Piperidine Carboxamide Derivatives

Building upon the foundational piperidine ring, the addition of a carboxamide functional group creates the piperidine carboxamide class of derivatives, which has attracted significant academic and industrial research interest. This particular arrangement of atoms allows for hydrogen bonding and other specific molecular interactions, making these derivatives well-suited for targeting enzymes and receptors.

Research into piperidine carboxamide derivatives has led to the discovery of compounds with a wide spectrum of biological activities. These investigations form distinct research trajectories aimed at addressing significant unmet medical needs. For example, specific piperidine-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of cathepsin K, presenting a promising avenue for the development of novel anti-osteoporosis agents. mdpi.com In the field of oncology, N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, highlighting their potential as anticancer therapeutics. nih.gov Other research has focused on piperidine-4-carboxamide derivatives, which have been evaluated for their activity as dopamine (B1211576) reuptake inhibitors and analgesics, suggesting applications in neurology and pain management. researchgate.net

| Piperidine Carboxamide Derivative Type | Therapeutic Area | Mechanism/Target |

| Piperidine-3-carboxamide | Osteoporosis | Cathepsin K Inhibition mdpi.com |

| N-Arylpiperidine-3-carboxamide | Oncology (Melanoma) | Induction of Senescence nih.gov |

| Piperidine-4-carboxamide | Neurology/Pain Management | Dopamine Reuptake Inhibition / Analgesia researchgate.net |

| 4-Amino-piperidine-4-carboxamide | Oncology | Akt Inhibition medchemica.com |

Overview of Key Research Areas for 4-Cyclohexylpiperidine-4-carboxamide

The specific compound, this compound, serves as a key structural core in the development of highly specialized therapeutic agents. Its defining feature is the geminal substitution at the 4-position of the piperidine ring with both a bulky, lipophilic cyclohexyl group and a hydrogen-bond-donating carboxamide group. This unique arrangement provides a rigid anchor that can be elaborated upon to achieve high-affinity binding to specific biological targets.

A primary research area for this scaffold is in the modulation of melanocortin receptors. Notably, the this compound moiety is a central component of a potent and selective small-molecule agonist for the melanocortin subtype-4 receptor (MC4-R). nih.gov Research on this complex molecule, which incorporates the core scaffold, has demonstrated that targeting the MC4-R can lead to significant physiological effects. In vivo characterization of this agent in rodent models revealed a reduction in food intake and an augmentation of erectile activity. nih.gov This positions the this compound scaffold as a critical building block for developing potential treatments for obesity and erectile dysfunction. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

4-cyclohexylpiperidine-4-carboxamide |

InChI |

InChI=1S/C12H22N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h10,14H,1-9H2,(H2,13,15) |

InChI Key |

IYERIGDTNAIIBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CCNCC2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Cyclohexylpiperidine 4 Carboxamide and Its Analogues

General Approaches to Piperidine (B6355638) Carboxamide Synthesis

The construction of the piperidine carboxamide scaffold can be achieved through various synthetic strategies. These often involve either building the piperidine ring with the carboxamide precursor already in place or forming the amide bond on a pre-existing 4-cyclohexylpiperidine-4-carboxylic acid core.

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com This approach offers high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries efficiently. bas.bgnih.gov The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce α-acylamino carboxamide derivatives. nih.govacs.org

The Ugi reaction has been successfully employed in the synthesis of piperidine-containing scaffolds. nih.govresearchgate.net For instance, a solid-phase synthesis approach utilizes a resin-bound amino acid (like glutamic acid), a ketone (such as Boc-piperidone), and an isocyanide. nih.govacs.orgacs.org This methodology can be adapted to generate N-substituted pyrrolidinone-tethered N-substituted piperidines, showcasing the versatility of the Ugi reaction in creating complex heterocyclic systems. nih.govacs.orgacs.org While not a direct synthesis of 4-Cyclohexylpiperidine-4-carboxamide, these strategies highlight the potential of MCRs to assemble the core piperidine structure with amide functionality. The general applicability of MCRs for generating functionalized piperidines is well-documented, often utilizing various catalysts to promote the reaction. bas.bgtaylorfrancis.com

Table 1: Overview of Selected Multicomponent Reactions for Piperidine Synthesis

| Reaction Name | Components | Catalyst Example | Key Feature |

|---|---|---|---|

| Ugi Reaction | Carboxylic acid, Amine, Carbonyl compound, Isocyanide | None (often self-catalyzed) | Forms α-acylamino carboxamides, highly versatile. nih.govbeilstein-journals.org |

| Hantzsch-type Reaction | Aldehyde, β-ketoester (2 equiv.), Ammonia/Amine | None or various catalysts | Synthesis of dihydropyridines, which can be reduced to piperidines. |

| Mannich-type Reaction | Aldehyde, Amine, C-H acidic compound | L-proline, ZrOCl₂·8H₂O | Forms β-amino carbonyl compounds, can be part of a cascade to piperidines. taylorfrancis.com |

| Imino-Diels-Alder Reaction | Imine, Diene | Lewis or Brønsted acids | [4+2] cycloaddition to form tetrahydropyridines. bas.bg |

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. hepatochem.comresearchgate.net The synthesis of this compound and its analogues often relies on the coupling of a 4-cyclohexylpiperidine-4-carboxylic acid derivative with an appropriate amine, or vice versa. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. hepatochem.com

A wide array of coupling reagents has been developed to promote this reaction, minimizing side reactions like racemization and ensuring high yields. hepatochem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, acid halide, or anhydride, which then readily reacts with the amine. hepatochem.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. Phosphonium and aminium-based reagents also represent significant improvements over traditional carbodiimide (B86325) methods. hepatochem.com

For example, the synthesis of chromone-2-carboxamide derivatives bearing a piperidine moiety was achieved by the amide coupling of chromone-2-carboxylic acid with 4-amino-N-Boc-piperidine using EDC·HCl and DMAP. Similarly, palladium-catalyzed one-pot strategies have been developed that integrate nucleophilic substitution on amides with cross-coupling reactions, demonstrating sophisticated methods for C-N bond formation. acs.org

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group, preventing it from participating in a reaction, and can be removed later in the synthetic sequence. wikipedia.org The piperidine nitrogen, being a nucleophilic secondary amine, often requires protection to prevent unwanted side reactions during transformations on other parts of the molecule.

Two of the most common amine protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.org

Boc Group: The Boc group is stable under a wide range of conditions but is easily removed under acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.orgcreative-peptides.com Its use is demonstrated in the solid-phase Ugi synthesis of piperidine derivatives where Boc-piperidone is used as the carbonyl component. acs.orgacs.org The Boc group is later cleaved with TFA to allow for further functionalization of the piperidine nitrogen. acs.orgacs.org

Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.com The orthogonality of the Boc and Fmoc protecting groups (i.e., their removal under different conditions) is a cornerstone of complex synthetic strategies, such as in solid-phase peptide synthesis. wikipedia.org

Table 2: Common Amine Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl). creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine). wikipedia.orgcreative-peptides.com |

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

When substituents are introduced onto the piperidine or cyclohexyl rings, stereocenters can be created, leading to the possibility of multiple stereoisomers. Stereoselective synthesis aims to control the formation of these stereocenters to produce a single, desired isomer. This is particularly important in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities.

For 4-substituted piperidine derivatives, stereoselectivity can be achieved through various methods. One approach involves the diastereoselective reduction of a tetrahydropyridine (B1245486) precursor. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org Another strategy is the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. Biosynthesis-inspired methods, such as stereoselective three-component vinylogous Mannich-type reactions, can assemble multi-substituted chiral piperidines. rsc.org

In the context of 4-cyclohexylpiperidine (B176667) derivatives, the relative orientation of the cyclohexyl group with respect to other substituents on the piperidine ring is critical. For instance, studies on 1-(1-phenyl-2-methylcyclohexyl)piperidines and their 4-methyl analogues have shown that the relative stereochemistry (cis vs. trans) significantly impacts biological activity. nih.gov The absolute configuration of the most potent isomer was determined by single-crystal X-ray analysis, highlighting the importance of stereochemical control. nih.gov Four-component stereoselective synthesis methods have also been developed for polysubstituted piperidines, creating molecules with four or five stereogenic centers in a single step. researchgate.net These advanced strategies could potentially be adapted for the stereocontrolled synthesis of complex this compound analogues.

Derivatization and Functionalization Strategies on the Piperidine and Cyclohexyl Moieties

Derivatization of the core this compound structure is essential for exploring structure-activity relationships. Modifications can be made to the piperidine nitrogen, the carboxamide group, or the cyclohexyl ring.

Piperidine Ring Functionalization: The piperidine nitrogen is a common site for modification. After deprotection of a precursor (e.g., removal of a Boc group), the secondary amine can be alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. C-H functionalization strategies are also emerging as powerful tools to directly introduce substituents at specific positions (C2, C3, or C4) on the piperidine ring, with site selectivity often controlled by the choice of catalyst and nitrogen protecting group. researchgate.net

Cyclohexyl Moiety Functionalization: The cyclohexyl ring offers another handle for derivatization. While the saturated nature of the ring makes functionalization more challenging than on an aromatic ring, synthetic routes can start from pre-functionalized cyclohexanone (B45756) or cyclohexylamine (B46788) precursors. For example, syntheses of 1-(1-phenylcyclohexyl)piperidine (PCP) analogues often begin with substituted cyclohexanone derivatives. researchgate.net

Carboxamide Group Modification: The primary carboxamide can be derivatized to secondary or tertiary amides through N-alkylation or by synthesizing the molecule from a secondary or tertiary amine in the amidation step. This allows for the introduction of diverse functional groups at this position.

These derivatization strategies allow for the systematic modification of the lead compound to optimize its properties.

Structural Elucidation and Conformational Analysis of 4 Cyclohexylpiperidine 4 Carboxamide

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For 4-Cyclohexylpiperidine-4-carboxamide, the spectra would reveal distinct signals corresponding to the protons and carbons of the piperidine (B6355638) and cyclohexane (B81311) rings, as well as the carboxamide group.

In the ¹H NMR spectrum, the protons on the piperidine and cyclohexane rings would likely appear as complex multiplets in the aliphatic region (approximately 1.0-3.5 ppm). The protons of the carboxamide group (-CONH₂) would be expected to show broad signals at a lower field, typically between 5.0 and 8.0 ppm, due to their attachment to the electronegative nitrogen atom and their involvement in hydrogen bonding.

The ¹³C NMR spectrum would provide complementary information, with characteristic chemical shifts for the carbons in the piperidine and cyclohexane rings. The quaternary carbon at the 4-position of the piperidine ring, bonded to both the cyclohexyl group and the carboxamide, would have a unique chemical shift. The carbonyl carbon of the carboxamide group would be observed at a significantly downfield position, generally in the range of 170-180 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Piperidine-H (axial & equatorial) | 1.5 - 3.0 (multiplets) | 30 - 50 |

| Cyclohexyl-H (axial & equatorial) | 1.0 - 2.0 (multiplets) | 25 - 45 |

| Carboxamide-NH₂ | 5.0 - 8.0 (broad singlets) | - |

| Piperidine-C4 (quaternary) | - | 40 - 50 |

| Carbonyl-C | - | 170 - 180 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the cyclohexyl and carboxamide substituents from the piperidine ring, providing further structural confirmation. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule.

While a specific crystal structure for this compound is not publicly available, analysis of related structures suggests that the piperidine ring would adopt a chair conformation. The orientation of the cyclohexyl and carboxamide substituents would be determined by steric and electronic factors to minimize conformational strain.

Conformational Preferences and Dynamics of the 4-Cyclohexylpiperidine (B176667) Ring System

The 4-Cyclohexylpiperidine ring system is a flexible entity that can adopt various conformations. The piperidine ring, similar to cyclohexane, preferentially exists in a chair conformation to minimize angle and torsional strain. wikipedia.org In 4,4-disubstituted piperidines, the substituents can occupy either axial or equatorial positions.

For this compound, both the cyclohexyl and carboxamide groups are located at the same carbon atom of the piperidine ring. The conformational preference of the piperidine ring will be influenced by the steric bulk of these substituents. It is generally observed that bulky substituents favor the equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov

Chiroptical Properties and Stereoisomer Characterization

Chiroptical properties, such as optical rotation, are observed in chiral molecules, which are non-superimposable on their mirror images. This compound, as constituted, is an achiral molecule. It does not possess a chiral center and has a plane of symmetry. Therefore, it is optically inactive and would not exhibit chiroptical properties.

If chiral centers were introduced into the molecule, for example, by substitution on either the piperidine or cyclohexane ring, the resulting stereoisomers (enantiomers and diastereomers) would exhibit distinct chiroptical properties. The characterization of such stereoisomers would require techniques like polarimetry and circular dichroism, in addition to NMR and crystallographic methods to establish the absolute and relative configurations of the chiral centers.

Molecular Mechanisms and Target Engagement of 4 Cyclohexylpiperidine 4 Carboxamide Derivatives

Receptor Modulatory Activity

The 4-Cyclohexylpiperidine-4-carboxamide core structure serves as a versatile scaffold for developing ligands with specific affinities and functional activities at a variety of receptors. The following sections outline the modulatory activities of its derivatives at several important GPCR targets.

Melanocortin Receptor Subtype 4 (MC4R) Agonism and Antagonism

The Melanocortin 4 Receptor (MC4R) is a critical regulator of energy homeostasis and appetite, making it a significant target for therapeutic development. nih.gov Agonism of MC4R is an attractive approach for potential obesity treatments. palatin.com While many investigated MC4R modulators are peptide-based, small-molecule ligands are also a focus of research. patsnap.comfrontiersin.org The activity of this compound derivatives at this receptor is of interest for their potential to modulate these pathways.

Binding affinity studies are crucial for determining the potency with which a ligand binds to its target receptor. For MC4R, these studies often involve competitive binding assays using radiolabeled ligands, such as 125I-NDP-MSH or 125I-AGRP, to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of test compounds. nih.gov While specific binding affinity data for this compound derivatives at MC4R are not prominently detailed in the reviewed literature, the general approach involves assessing the displacement of these radioligands from hMC4R expressed in cell lines like HEK293. nih.gov

Functional assays measure the biological response following ligand binding. Since MC4R is a Gαs protein-coupled receptor, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govinnoprot.com Therefore, cAMP accumulation assays are a standard method to quantify the agonist or antagonist activity of compounds at MC4R. innoprot.comnih.govnih.gov These assays are typically performed in cell lines expressing the receptor, and the amount of cAMP produced is measured, often using techniques like HTRF (Homogeneous Time Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer). innoprot.comnih.govnih.gov The potency of an agonist is determined by its EC50 value, which is the concentration required to elicit a half-maximal response. For example, the endogenous agonist α-MSH has an EC50 of 1.90 x 10-8 M for cAMP flux in a HiTSeeker MC4R cell line. innoprot.com

Cannabinoid Receptor Type 1 (CB1R) Antagonism

The Cannabinoid Receptor Type 1 (CB1R) is highly expressed in the central nervous system and is involved in regulating appetite, pain, and mood. wikipedia.org Antagonism of CB1R has been explored as a strategy for treating obesity and related metabolic disorders. jbclinpharm.orgjbclinpharm.org The 4-piperidine-4-carboxamide moiety is a key structural feature in some CB1R antagonists.

A notable example involves a derivative where a 4-phenylpiperidine-4-carboxamide (B8810514) group is attached to a pyrrole (B145914) scaffold. This compound was identified as a potent and selective CB1R antagonist. nih.gov It exhibited a high binding affinity and functional antagonism at the receptor. The antagonist activity was quantified by its equilibrium dissociation constant (Ke), which was determined to be 0.44 nM. nih.gov This compound also demonstrated high selectivity for CB1R over the Cannabinoid Receptor Type 2 (CB2R), with a selectivity ratio (CB2:CB1) of 1600. nih.gov The development of such peripherally selective CB1 antagonists is aimed at avoiding the central nervous system-related side effects observed with earlier, brain-penetrant antagonists like rimonabant. nih.gov

Table 1: Activity of a 4-Phenylpiperidine-4-carboxamide Derivative at Cannabinoid Receptors

| Compound | Target | Activity | Ke (nM) | Selectivity (CB2:CB1) |

|---|

Dopamine (B1211576) D3 Receptor and Serotonin (B10506) 5-HT1A Receptor Ligand Binding

The Dopamine D3 Receptor (D3R) and Serotonin 5-HT1A Receptor are important targets in the central nervous system for treating neuropsychiatric disorders. nih.govresearchgate.net Derivatives of piperidine (B6355638) and related structures have been explored for their potential to bind to these receptors with high affinity and selectivity.

For the D3 receptor, research has shown that incorporating a rigid trans-cyclohexyl group into the linker region of ligands can significantly improve selectivity over the closely related D2 receptor. nih.gov One such compound, which features this cyclohexyl group, demonstrated potent binding to the D3 receptor with a Ki value of 0.40 nM. nih.gov In contrast, its affinity for the D2 receptor was much lower, with a Ki of 307 nM, resulting in an excellent D3R over D2R selectivity of 763-fold. nih.gov

Table 2: Binding Affinity of a trans-Cyclohexyl Containing Ligand at Dopamine Receptors

| Compound | Target | Ki (nM) | D3R/D2R Selectivity |

|---|---|---|---|

| Compound 6 | D3R | 0.40 | 763 |

Ligands targeting the 5-HT1A receptor are structurally diverse and include classes such as arylpiperazines and aminotetralins. researchgate.net The 5-HT1A receptor is involved in the regulation of mood and anxiety. researchgate.net While specific binding data for this compound derivatives at the 5-HT1A receptor are not detailed, the characterization of new ligands typically involves radioligand binding assays to determine their affinity for the receptor, often using cell lines like CHO cells that stably express the human 5-HT1A receptor. nih.gov

Neurotensin 2 Receptor Agonism

Neurotensin receptors, particularly the NTS2 subtype, are implicated in mediating analgesia, making them a target for the development of novel pain therapeutics. nih.gov While many known ligands are peptide-based, research has also focused on identifying selective nonpeptide compounds. nih.govnih.gov

In the search for novel NTS2 selective compounds, analogues of the NTS1 antagonist SR48692 were investigated. This led to the discovery of a compound, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739), which contains a cyclohexane (B81311) carboxamide-related moiety. nih.gov This compound was identified as a selective agonist for the NTS2 receptor. Its activity was assessed using a FLIPR calcium assay in CHO cells that stably express the rat NTS2 receptor. nih.gov This discovery highlights the potential for cyclohexane carboxamide-type structures to serve as a basis for developing selective NTS2 receptor agonists. nih.gov

Chemokine Receptor 5 (CCR5) Inhibition

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral therapy. nih.gov Piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists.

One notable example is 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, also known as TAK-220. This compound exhibits high binding affinity for CCR5 with an IC50 of 3.5 nM and potently inhibits membrane fusion mediated by the HIV-1 envelope with an IC50 of 0.42 nM. nih.gov Further studies on clinical isolates of CCR5-tropic HIV-1 in human peripheral blood mononuclear cells showed strong antiviral activity, with a mean EC50 of 1.1 nM. nih.gov

The development of such piperidine-4-carboxamide derivatives was guided by efforts to improve metabolic stability. By incorporating a carbamoyl (B1232498) group into the phenyl ring of a 4-benzylpiperidine (B145979) moiety, researchers developed a compound (5f) with both high metabolic stability and good inhibitory activity against HIV-1 envelope-mediated membrane fusion (IC50 = 5.8 nM). nih.gov Further optimization of this structure led to the discovery of TAK-220. nih.gov

Another study detailed the design of novel piperidine-4-carboxamide derivatives based on a 'Y'-shaped pharmacophore model that interacts with key amino acids for CCR5 antagonism. nih.gov This research led to the discovery of a piperidine compound that demonstrated significant inhibition of CCR5 in a calcium mobilization assay, with an IC50 of 25.73 nM. nih.gov

Below is a table summarizing the inhibitory activities of selected this compound derivatives against CCR5.

| Compound | Target | Assay | IC50 / EC50 |

| TAK-220 | CCR5 Binding | Binding Assay | 3.5 nM |

| TAK-220 | HIV-1 Envelope-Mediated Membrane Fusion | Fusion Assay | 0.42 nM |

| TAK-220 | HIV-1 Clinical Isolates | Cell-Based Assay | 1.1 nM (mean EC50) |

| Compound 5f | HIV-1 Envelope-Mediated Membrane Fusion | Fusion Assay | 5.8 nM |

| Piperidine 19 | CCR5 | Calcium Mobilization Assay | 25.73 nM |

Enzyme Inhibition and Modulation

Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP3A) and Metabolite Intermediate Complex Formation

Cytochrome P450 enzymes, particularly the CYP3A isoform, are crucial for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Certain derivatives of this compound have been shown to cause time-dependent inhibition of CYP3A.

One such derivative, 1-[(2R)-2-([[(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl]amino)-3-(4-chlorophenyl)propanoyl]-N-(tert-butyl)-4-cyclohexylpiperidine-4-carboxamide, a potent melanocortin-4 receptor agonist, was found to exhibit time-dependent inhibition of CYP3A in human liver microsomes. nih.gov This inhibition is mediated through the formation of a metabolite intermediate (MI) complex. nih.gov

The mechanism involves the formation of a nitroso species, which leads to the P450 inactivation. nih.gov Evidence for this includes the identification of a cyano adduct in the presence of potassium cyanide and a characteristic maximum absorbance at approximately 450 nm in incubations with recombinant P450 3A4. nih.gov The intensity of this absorbance was dependent on the presence of NADPH and incubation time, and it decreased with the addition of potassium ferricyanide, all of which are hallmarks of an MI complex. nih.gov This potential for drug-drug interactions led to the discontinuation of this compound's development. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. While direct studies on this compound derivatives as NAPE-PLD inhibitors are not prevalent, the related pyrimidine-4-carboxamide (B1289416) scaffold has been successfully utilized to develop potent inhibitors.

A notable example is LEI-401, N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. This compound is a potent and selective NAPE-PLD inhibitor with an on-target IC50 of 27 nM. nih.gov It has been shown to reduce NAE levels in cells and in the brains of mice. nih.gov The selectivity of LEI-401 is highlighted by its IC50 values greater than 10 µM for other related targets such as cannabinoid receptors (CB1R & CB2R) and various hydrolases. nih.gov

The successful development of pyrimidine-4-carboxamide-based inhibitors like LEI-401 suggests that the broader carboxamide scaffold, including the this compound core, may be a viable starting point for designing novel NAPE-PLD inhibitors.

Prostaglandin (B15479496) E2 (PGE2) Synthesis Pathway Modulation

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES). nih.govresearchgate.net The pathway begins with the release of arachidonic acid from the plasma membrane, which is then converted to prostaglandin H2 (PGH2) by COX-1 and COX-2. researchgate.net PGH2 is subsequently isomerized to PGE2 by three different PGE synthases: cytosolic PGE synthase (cPGES) and two membrane-bound PGE synthases, mPGES-1 and mPGES-2. researchgate.net

Currently, there is a lack of specific research literature detailing the direct modulation of the PGE2 synthesis pathway by this compound derivatives. Therefore, the interaction of this particular chemical class with key enzymes in the PGE2 pathway, such as COX and PGES, remains an area for future investigation.

Secretory Glutaminyl Cyclase Inhibition

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease. It catalyzes the formation of pyroglutamate-amyloid-β (pGlu-Aβ), a highly neurotoxic variant of amyloid-β that acts as a seed for aggregation. researchgate.net Inhibiting sQC is therefore an attractive therapeutic strategy.

Recent research has identified the piperidine-4-carboxamide moiety as a novel scaffold for the design of sQC inhibitors. researchgate.net Through a pharmacophore-assisted high-throughput virtual screening, a novel sQC inhibitor, designated Cpd-41, which features a piperidine-4-carboxamide core, was discovered. researchgate.net This compound exhibited an IC50 of 34 μM. researchgate.net Molecular docking, molecular dynamics simulations, and X-ray crystallography have provided detailed insights into the binding of Cpd-41 to the active site of sQC. researchgate.net

11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. nih.gov While not piperidine derivatives, a series of 4,4-disubstituted cyclohexylbenzamide inhibitors of 11β-HSD1 have been developed and optimized. nih.gov Given the structural similarities between the cyclohexylcarboxamide and cyclohexylbenzamide scaffolds, these findings are highly relevant.

The optimization of these 4,4-disubstituted cyclohexylbenzamide derivatives led to the identification of potent, highly selective, and orally bioavailable inhibitors. nih.gov These compounds have demonstrated efficacy in both rat and non-human primate ex vivo pharmacodynamic models. nih.gov This research highlights the potential of the cyclohexylamide core structure, which is central to this compound, in the design of effective 11β-HSD1 inhibitors.

8-Oxo-Guanine DNA Glycosylase 1 (OGG1) Inhibition

Derivatives of the this compound scaffold have been identified as potent inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. nih.govnih.gov OGG1 is responsible for recognizing and removing the mutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxo-Gua) from DNA. nih.gov The inhibition of OGG1 is a promising therapeutic strategy, particularly in oncology, as cancer cells are often under high oxidative stress and rely on DNA repair pathways for survival. frontiersin.org

One of the most well-characterized inhibitors with a related chemical structure is TH5487, identified as 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide. nist.govresearchgate.net Research has shown that TH5487 acts as a competitive inhibitor, binding to the active site of OGG1 and preventing it from engaging with its DNA substrate. frontiersin.org This mode of action effectively halts the initial step of the BER pathway for oxidative DNA damage. frontiersin.org

The inhibitory activity of TH5487 has been quantified against the excision of various DNA lesions by human OGG1 (hOGG1). Using an oligodeoxynucleotide containing 8-oxo-Gua, the half-maximal inhibitory concentration (IC50) was determined to be 0.800 ± 0.061 µmol/L. nist.gov Further studies using genomic DNA demonstrated that TH5487 efficiently inhibits the removal of both 8-oxo-Gua and another major substrate, 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), as well as the minor substrate 4,6-diamino-5-formamidopyrimidine (B1223167) (FapyAde). nist.gov

The inhibition of OGG1's glycosylase and lyase activities by such compounds has been shown to suppress cancer cell growth and sensitize them to radiation. nist.govresearchgate.netnih.gov By preventing OGG1 from binding to 8-oxo-Gua in promoter regions of genes, these inhibitors can decrease the expression of pro-inflammatory and fibrotic genes. nih.gov

Table 1: Inhibitory Activity of TH5487 against hOGG1

| Substrate Lesion | IC50 Value (µmol/L) |

|---|---|

| 8-oxo-Guanine (oligodeoxynucleotide) | 0.800 ± 0.061 |

| 8-oxo-Guanine (genomic DNA) | 1.6 |

| FapyGuanine (genomic DNA) | 3.1 |

| FapyAdenine (genomic DNA) | 3.1 |

Ion Channel Modulation (e.g., Voltage-Gated Potassium Channels like Kv1.3)

The piperidine scaffold, a core component of this compound, is found in molecules that modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3. nih.gov Kv1.3 channels are considered significant therapeutic targets for a range of autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and psoriasis, due to their role in the activation and proliferation of effector memory T (TEM) cells. nih.govguidetopharmacology.orgnih.gov

Blockade of Kv1.3 channels suppresses the necessary potassium efflux required to maintain the negative membrane potential that drives calcium influx, a critical step in T-cell activation. nih.gov The inhibition of TEM cell proliferation and pro-inflammatory cytokine production is a direct consequence of this blockade. nih.gov

Research into the structure-activity relationship of piperidine-based compounds has identified key molecular features for Kv1.3 blockade. For instance, studies on diphenoxylate, an anti-diarrheal agent containing a 4-substituted piperidine ring, have served as a starting point for developing more potent and selective Kv1.3 blockers. nih.gov Modifications to the substituents on the piperidine ring have led to the identification of compounds with submicromolar IC50 values. nih.gov While direct studies on this compound itself as a Kv1.3 blocker are not extensively detailed in the provided context, the broader class of 4-substituted piperidines demonstrates clear engagement with this ion channel target. nih.gov

The therapeutic potential of targeting Kv1.3 is underscored by the development of selective peptide inhibitors, some of which have advanced to clinical trials. nih.govnih.gov This highlights the validation of Kv1.3 as a drug target and the relevance of scaffolds, like the piperidine ring, that can effectively interact with it. nih.govnih.gov

Table 2: Examples of Kv1.3 Channel Blockers

| Blocker | Type | IC50 Value |

|---|---|---|

| Psora-4 | Small Molecule | 3 nM |

| Verapamil | Small Molecule | 6 µM |

| 4-Aminopyridine (4-AP) | Small Molecule | 195 µM |

| Tetraethylammonium (TEA) | Small Molecule | 10 mM |

| HsTX1 | Scorpion Toxin | 12 pM |

| ShK-Dap22 | Sea Anemone Toxin | 23 - 110 pM |

Viral Target Interaction (e.g., Influenza Hemagglutinin Fusion Peptide)

Compounds featuring a 4,4-disubstituted piperidine core have been identified as inhibitors of influenza A virus, specifically targeting the hemagglutinin (HA) protein. nih.gov HA is crucial for viral entry into host cells, mediating the fusion of the viral and endosomal membranes. nih.govresearchgate.net This process is initiated by a pH-induced conformational change in HA, which exposes the highly conserved N-terminal segment of the HA2 subunit, known as the fusion peptide. researchgate.netnih.gov

A class of N-benzyl-4,4-disubstituted piperidines has been shown to act as fusion inhibitors with specific activity against the H1N1 subtype of influenza A. nih.gov The mechanism of action involves binding to a novel pocket on the HA protein. This binding interaction is thought to interfere with the function of the fusion peptide, thereby preventing the virus from successfully fusing with the host cell membrane. nih.gov

The structure-activity relationship (SAR) of these piperidine-based inhibitors has been explored through the synthesis and evaluation of diverse analogues. nih.gov These studies have provided insights into the structural requirements for potent anti-influenza activity and have helped to rationalize the observed H1N1-specific activity. nih.gov The identification of a binding site for these small molecules on the HA protein represents a significant finding, as it offers a novel strategy for the development of anti-influenza therapeutics. nih.gov While the specific compound this compound is not explicitly named in this context, the research on related piperidine derivatives demonstrates a clear mechanism of engagement with the influenza hemagglutinin fusion peptide. nih.gov

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Design Principles for Lead Compound Optimization

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a biologically active compound to meet the criteria for a clinical candidate. This iterative process involves making structural modifications to a lead compound, such as 4-Cyclohexylpiperidine-4-carboxamide, to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while minimizing toxicity.

Key strategies in the optimization of piperidine (B6355638) carboxamide derivatives include:

Structure-Activity Relationship (SAR) Guided Modifications: Systematic structural changes are made to understand which parts of the molecule are essential for its biological activity. This involves modifying the core scaffold, such as the piperidine ring, the cyclohexyl group, and the carboxamide moiety, and observing the impact on potency.

Improving Physicochemical Properties: Modifications are often aimed at enhancing properties like solubility and permeability. For piperidine-based compounds, this can involve introducing polar groups or altering the lipophilicity (LogP/LogD) to achieve a balance that favors both target engagement and favorable pharmacokinetics. criver.com

Minimizing Off-Target Effects: To improve the safety profile, lead optimization focuses on increasing selectivity for the intended biological target over other related targets. This can be achieved by exploiting structural differences in the binding sites of different proteins.

Computational and In Vitro-In Vivo Correlation: The optimization process heavily relies on computational tools like computer-aided drug design (CADD) and a strong correlation between in vitro assay results and in vivo outcomes. youtube.com Early in vivo data, even on a flawed lead, helps validate the research strategy and ensures that in vitro models are predictive of in vivo activity. youtube.com

For instance, the optimization of 4,4-disubstituted piperidine amides as γ-secretase inhibitors involved hypothesis-driven modifications to improve both in vitro potency and in vivo pharmacokinetic profiles, ultimately leading to compounds capable of lowering cerebral Aβ42 production in mouse models. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the piperidine and cyclohexyl rings, as well as on the carboxamide group. SAR studies on various classes of piperidine carboxamide derivatives have elucidated these effects.

In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, SAR studies on a piperidine carboxamide scaffold revealed that both the right-hand side (RHS) and left-hand side (LHS) of the molecule could be rapidly optimized in parallel. researchgate.net The X-ray cocrystal structure of a lead compound with the ALK kinase domain showed access to an extended hydrophobic pocket, guiding the choice of substituents to improve potency and selectivity. researchgate.net

For piperidine-3-carboxamide derivatives investigated as senescence inducers in melanoma, the position of the carboxamide group was critical. A regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, highlighting the importance of the substituent's position. nih.gov Furthermore, replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a gradual decrease in activity. nih.gov

Studies on CCR5 inhibitors with a piperidine-4-carboxamide core also demonstrated the impact of substituents. Based on a pharmacophore model, a series of derivatives were designed and synthesized. Specific substitutions led to compounds with inhibitory activity equivalent to the positive control, maraviroc. nih.gov

The following table summarizes the general effects of substituents on the activity of piperidine carboxamide derivatives based on findings from related compound series.

| Molecular Scaffold | Target | Observation |

| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | Optimization of both RHS and LHS of the molecule led to improved potency and selectivity. researchgate.net |

| Piperidine-3-carboxamide | Melanoma (Senescence Induction) | The regioisomer with piperidine-4-carboxamide functionality was inactive. nih.gov |

| Piperidine-4-carboxamide | CCR5 | Specific substitutions resulted in compounds with potent inhibitory activity. nih.gov |

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of chiral piperidine-containing compounds. The introduction of a chiral center can significantly influence a molecule's physicochemical properties, biological activity, pharmacokinetic profile, and potential for toxicity. thieme-connect.com

The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. For piperidine scaffolds, different stereoisomers can adopt distinct conformations, leading to varied binding affinities and efficacies. For example, in the exploration of SUCNR1 inhibitors, 3-piperidyl and 4-piperidyl analogs showed good inhibition but had significantly different lipophilicity (logD) values. This was attributed to their different preferred shapes in aqueous solution, with one isomer adopting a folded conformation due to an intramolecular salt bridge. thieme-connect.com

In the context of this compound, the stereochemistry at the C4 position of the piperidine ring, if substituted asymmetrically, and the relative orientation of the cyclohexyl group (cis/trans) can have a profound impact on target binding. The chiral state of a molecule can be a key factor in:

Enhancing Biological Activity: One enantiomer often exhibits significantly higher potency than the other, as it fits more precisely into the chiral binding site of the target protein. thieme-connect.com

Improving Selectivity: Different stereoisomers may have different affinities for off-target proteins, allowing for the selection of a more selective and thus safer drug candidate.

Modulating Physicochemical Properties: Chirality can affect properties like aqueous solubility. For instance, introducing a substituent at the 2-position of a piperidine ring in a series of MeV-RdRp inhibitors effectively enhanced their solubility. thieme-connect.com

Therefore, the stereoselective synthesis and evaluation of different isomers of this compound derivatives are essential steps in the drug discovery process to identify the optimal configuration for therapeutic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study on piperidine carboxamide derivatives as ALK inhibitors, both CoMFA and CoMSIA models yielded statistically significant results. researchgate.net These models indicated that steric, electrostatic, and hydrophobic properties were crucial for potent ALK inhibition. researchgate.net The predictive power of these models was validated internally and externally, demonstrating their utility in designing new, more potent inhibitors. researchgate.net

Similarly, a 3D-QSAR/CoMSIA study was conducted on a series of irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) that shared a piperazine-carboxamide scaffold. The resulting model was extensively validated and used to design new compounds with high predicted FAAH inhibition. researchgate.net

Atom-based 3D-QSAR models have also been employed for piperidine-3-carboxamide derivatives to understand the structural requirements for senescence-inducing activity in melanoma. nih.gov The results were visualized using contour maps, where colored cubes indicated regions where certain properties were favorable or unfavorable for activity. For example, blue cubes around an amine group in the linker region highlighted its importance for activity. nih.gov

The table below summarizes key statistical parameters from a representative QSAR study on piperidine carboxamide analogs.

| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Descriptors |

| CoMFA | ALK | 0.715 | 0.993 | Steric, Electrostatic |

| CoMSIA | ALK | 0.620 | 0.986 | Steric, Electrostatic, Hydrophobic |

| CoMSIA | FAAH | 0.734 | 0.966 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor |

Data derived from studies on related piperidine carboxamide derivatives. researchgate.netresearchgate.net

These QSAR models serve as powerful predictive tools, enabling the rational design of novel this compound analogs with potentially enhanced biological activity prior to their synthesis.

Pharmacophore Model Development and Validation

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a cornerstone of rational drug design and is widely used in virtual screening to identify novel active compounds. dovepress.com

Pharmacophore models can be generated using two main approaches:

Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. nih.gov

Structure-Based: When the structure of the biological target is available (e.g., from X-ray crystallography), a pharmacophore model can be derived from the key interactions between the target and a bound ligand. nih.gov

For piperidine carboxamide derivatives, both approaches have been utilized. For example, a putative 'Y shape' pharmacophore model for CCR5 inhibitors guided the design and synthesis of a novel series of piperidine-4-carboxamide derivatives, leading to the discovery of potent anti-HIV-1 agents. nih.gov

In another study, a ligand-based pharmacophore model was developed for piperidine-3-carboxamide derivatives to understand their senescence-inducing activity. The best-generated hypothesis, AHPRRR.11 (containing Aromatic, Hydrophobic, Positive ionizable, and Ring features), was selected based on its survival score and predictive ability in a subsequent QSAR analysis. nih.gov This model successfully explained the differences in biological activities between different stereoisomers. nih.gov

Once a pharmacophore model is developed, it must be validated to ensure its ability to distinguish between active and inactive compounds. This is typically done using a test set of molecules with known activities. A robust model should retrieve a high percentage of active compounds while rejecting most inactive ones. nih.gov The validated pharmacophore can then be used as a 3D query to screen large chemical databases for new potential hits.

Computational Chemistry and in Silico Approaches for 4 Cyclohexylpiperidine 4 Carboxamide Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-Cyclohexylpiperidine-4-carboxamide, to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a score that estimates the binding affinity. For this compound and its analogues, docking studies can elucidate key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with protein residues. For instance, studies on similar 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have used crystal structures of target proteins like Protein Kinase B (PKB) to understand binding. The amide group and the piperidine (B6355638) ring's nitrogen atom in this compound are potential hydrogen bond donors and acceptors, while the cyclohexyl group provides a bulky, lipophilic moiety that can engage in hydrophobic interactions.

Docking studies on piperidine-based carboxamide derivatives targeting the CCR5 co-receptor, a key protein in HIV entry, have shown that these compounds can achieve favorable binding energies, indicating competitive inhibition. Such studies help in understanding the structure-activity relationship (SAR) and guide the modification of the scaffold to improve binding affinity and selectivity.

Table 1: Potential Molecular Interactions of this compound Predicted by Molecular Docking

| Interaction Type | Functional Group Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Hydrogen Bond (Acceptor) | Carboxamide C=O, Piperidine N | Gln, Asn, Ser, Thr, Tyr, Lys, Arg, His |

| Hydrophobic Interaction | Cyclohexyl Ring, Piperidine Ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In chemical research, DFT is widely applied to predict molecular properties, vibrational frequencies, and to elucidate reaction mechanisms.

For the synthesis of this compound or its derivatives, DFT studies can be employed to understand the underlying reaction mechanisms, identify transition states, and calculate activation energies. For example, the formation of the carboxamide group, often achieved through the coupling of a carboxylic acid and an amine, can be modeled to understand the step-by-step process, including the role of catalysts. DFT calculations can help in optimizing reaction conditions by providing insights into the most energetically favorable reaction pathways.

Furthermore, DFT can be used to analyze the molecule's electronic properties, such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the reactivity of different parts of the this compound molecule and understanding its interaction with biological targets at an electronic level.

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This compound can serve as a core scaffold for the design of a virtual combinatorial library. By computationally adding various substituents to the piperidine ring, the cyclohexyl group, or the carboxamide nitrogen, a vast chemical space can be explored.

The process typically starts with a known ligand or a pharmacophore model derived from active compounds. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Libraries of compounds based on the this compound scaffold can be screened against such a model to filter for molecules with the desired features.

These virtual libraries can be screened against various biological targets using high-throughput molecular docking. This approach accelerates the identification of potential hit compounds for a specific disease target, significantly reducing the number of compounds that need to be synthesized and tested experimentally.

Table 2: Example of a Virtual Library Design Based on this compound

| Scaffold Position | R-Group Variation | Potential Properties Introduced |

|---|---|---|

| Cyclohexyl Ring | -OH, -F, -CH3 | Altered polarity, size, and binding interactions |

| Piperidine Nitrogen | -H, -CH3, -Benzyl | Modified basicity, steric hindrance, and lipophilicity |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of molecules and the dynamics of ligand-protein interactions.

For this compound, MD simulations can be used to explore its conformational landscape. The piperidine and cyclohexyl rings are not planar and can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations can determine the relative stability of these conformers and the energy barriers between them, which is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

When a ligand-protein complex identified through docking is subjected to MD simulations, the stability of the binding pose can be assessed. The simulation can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and provide a more accurate estimation of the binding free energy through methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). Studies on related carboxamide derivatives have used MD simulations to confirm the stability of the ligand within the target's active site.

In Silico Prediction of Biological Activity Spectra and Target Classes

In silico prediction of biological activity involves using computational models to estimate the likely biological effects of a chemical compound. These models are typically built using machine learning algorithms trained on large datasets of compounds with known activities.

By analyzing the chemical structure of this compound, various online tools and software can predict its potential biological activities (e.g., kinase inhibitor, GPCR ligand, enzyme inhibitor) and potential protein targets. These predictions are based on the principle of chemical similarity, where structurally similar molecules are expected to have similar biological activities. For example, the piperidine scaffold is common in many centrally active drugs, suggesting that this compound and its derivatives might interact with neurological targets.

These predictive tools can also forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. This early assessment helps in identifying potential liabilities of the scaffold and guides the design of derivatives with more favorable drug-like properties, prioritizing compounds with a higher probability of success in later stages of drug development.

Preclinical Biological Evaluation and Mechanistic Investigations in Non Human Models

In Vitro Pharmacological Assays

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These assays provide initial insights into the compound's mechanism of action, potency, and selectivity.

Cell-based reporter gene assays are utilized to investigate the ability of a compound to modulate signaling pathways that result in the transcription of a specific gene. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter gene product indicates that the compound interacts with a component of that pathway.

No specific data is available for 4-Cyclohexylpiperidine-4-carboxamide in cell-based reporter gene assays.

Table 1: Hypothetical Data from a Cell-Based Reporter Gene Assay This table is for illustrative purposes only and does not represent actual experimental data.

| Target Pathway | Cell Line | Reporter Gene | Compound Concentration (µM) | Fold Change in Reporter Activity |

|---|---|---|---|---|

| Hypothetical Pathway A | HEK293 | Luciferase | 1 | Data Not Available |

| Hypothetical Pathway A | HEK293 | Luciferase | 10 | Data Not Available |

Receptor binding displacement assays are employed to determine if a compound binds to a specific receptor and to quantify its binding affinity. These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as Ki or IC50) can be determined.

No specific data is available for this compound in receptor binding displacement assays.

Table 2: Hypothetical Data from a Receptor Binding Displacement Assay This table is for illustrative purposes only and does not represent actual experimental data.

| Receptor Target | Radioligand | Tissue/Cell Preparation | Ki (nM) |

|---|---|---|---|

| Hypothetical Receptor X | [3H]-Ligand Y | Rat Brain Membranes | Data Not Available |

| Hypothetical Receptor Z | [125I]-Ligand A | CHO cells expressing Receptor Z | Data Not Available |

Enzyme kinetic assays are performed to investigate whether a compound can inhibit or activate a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. By analyzing the reaction rates at different substrate and compound concentrations, the mechanism of inhibition or activation and the potency of the compound (e.g., IC50 or EC50) can be determined.

No specific data is available for this compound in enzyme kinetic assays.

Table 3: Hypothetical Data from an Enzyme Kinetic Assay This table is for illustrative purposes only and does not represent actual experimental data.

| Enzyme Target | Substrate | Assay Type | IC50 (µM) |

|---|---|---|---|

| Hypothetical Enzyme 1 | Substrate P | Fluorometric | Data Not Available |

| Hypothetical Enzyme 2 | Substrate Q | Colorimetric | Data Not Available |

Calcium mobilization assays are used to study the effect of a compound on signaling pathways that involve changes in intracellular calcium concentrations. These assays are particularly relevant for G-protein coupled receptors (GPCRs) that signal through the Gq pathway. Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence upon compound addition is measured to determine its effect on calcium release from intracellular stores or influx from the extracellular space.

No specific data is available for this compound in calcium mobilization assays.

Table 4: Hypothetical Data from a Calcium Mobilization Assay This table is for illustrative purposes only and does not represent actual experimental data.

| Cell Line | Receptor Target | EC50 (nM) | Maximum Response (% of control) |

|---|---|---|---|

| CHO-K1 expressing Receptor B | Hypothetical Receptor B | Data Not Available | Data Not Available |

| Primary Neurons | Endogenous Receptors | Data Not Available | Data Not Available |

Electrophysiological recordings, such as patch-clamp experiments, are used to study the effects of a compound on the electrical properties of cells, particularly neurons and muscle cells. These techniques allow for the direct measurement of ion channel activity and changes in membrane potential. They are crucial for understanding how a compound might affect neuronal excitability or synaptic transmission.

No specific data is available for this compound from electrophysiological recordings.

Table 5: Hypothetical Data from Electrophysiological Recordings This table is for illustrative purposes only and does not represent actual experimental data.

| Preparation | Ion Channel/Receptor | Effect | IC50/EC50 (µM) |

|---|---|---|---|

| Cultured Hippocampal Neurons | NMDA Receptor | Data Not Available | Data Not Available |

| HEK293 cells expressing Nav1.7 | Voltage-gated Sodium Channel Nav1.7 | Data Not Available | Data Not Available |

In Vivo Studies in Animal Models (e.g., Rodents)

Following in vitro characterization, promising compounds are typically evaluated in vivo in animal models to assess their pharmacological effects in a whole organism. These studies provide crucial information on the compound's efficacy, pharmacokinetics, and potential behavioral effects.

No specific data is available for this compound from in vivo studies in animal models.

Table 6: Hypothetical Data from an In Vivo Rodent Study This table is for illustrative purposes only and does not represent actual experimental data.

| Animal Model | Pharmacological Test | Endpoint Measured | Observed Effect |

|---|---|---|---|

| Mouse | Hot Plate Test (Analgesia) | Latency to paw lick/jump | Data Not Available |

| Rat | Forced Swim Test (Antidepressant) | Immobility time | Data Not Available |

Assessment of Pharmacodynamic Endpoints

No studies detailing the pharmacodynamic endpoints of this compound in non-human models were identified. Research on similar piperidine-carboxamide scaffolds has explored a range of biological targets. For instance, studies on 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have identified them as inhibitors of Protein Kinase B (Akt), with in vivo activity in human tumor xenograft models. nih.gov Another related class, 4-Phenylpiperidine-2-Carboxamide analogues, has been investigated as positive allosteric modulators of the serotonin (B10506) 5-HT2C receptor, demonstrating efficacy in a drug discrimination assay in animal models. nih.gov However, these findings cannot be extrapolated to this compound.

Investigating Mechanism of Action in Animal Tissues and Organs (e.g., Liver Microsomes)

There is no available information regarding the mechanism of action of this compound in animal tissues or organs, including studies using liver microsomes. Mechanistic studies are crucial for understanding how a compound is metabolized and its potential for drug-drug interactions. Without such data, the metabolic profile and the enzymes responsible for the biotransformation of this compound remain unknown.

Role of Animal Models in Understanding Receptor Physiology and Disease Mechanisms (e.g., obesity, inflammation, neurological models)

No research has been published that utilizes animal models to investigate the role of this compound in the context of obesity, inflammation, or neurological disorders. While animal models are fundamental tools in drug discovery and for understanding disease pathophysiology, there is no indication that this specific compound has been evaluated in any such models. For example, research on a different but related compound, 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP), has used rodent models to evaluate its psychomotor, rewarding, and reinforcing properties, suggesting a high potential for abuse through its action on dopaminergic neurotransmission. researchgate.netmdpi.com This highlights the type of research that is currently absent for this compound.

Future Directions and Emerging Research Avenues

Design of Next-Generation 4-Cyclohexylpiperidine-4-carboxamide Derivatives

The development of next-generation derivatives of this compound is a primary focus of ongoing research. The goal is to design novel molecules with improved efficacy, selectivity, and pharmacokinetic profiles. One strategy involves the modification of the piperidine (B6355638) core and the cyclohexyl group to enhance binding affinity and functional activity at their biological targets. nih.gov For instance, research on analogous 4-alkylpiperidine-2-carboxamide scaffolds has shown that replacing long alkyl chains with cyclohexyl or phenyl fragments can reduce lipophilicity and the number of rotatable bonds, thereby improving the drug-like properties of the molecules. nih.govnih.gov

Future design strategies will likely continue to explore the structure-activity relationships (SAR) of this compound class. By systematically altering substituents on both the piperidine and cyclohexyl rings, researchers can probe the specific interactions that govern biological activity. nih.gov This can lead to the identification of derivatives with optimized characteristics, such as enhanced potency and reduced off-target effects. nih.gov The aim is to create a diverse library of compounds for screening against various therapeutic targets.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of how this compound derivatives interact with their biological targets at a molecular and cellular level is crucial for their further development. Advanced mechanistic studies are being employed to elucidate these interactions. Computational methods such as molecular docking and molecular dynamics simulations are proving invaluable in predicting the binding modes of these ligands within the active sites of proteins. nih.govrsc.org These studies can reveal key amino acid residues that are critical for binding and can guide the rational design of more potent and selective compounds. rsc.org

For example, in studies of similar piperidine-based compounds, computational analyses have been used to compare the predicted binding poses of different derivatives with the crystallographic poses of known ligands, providing insights into the structural basis for their activity. nih.gov Future research will likely involve more sophisticated computational models, as well as experimental techniques like X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of these compounds in complex with their targets. At the cellular level, investigations into the downstream signaling pathways affected by these compounds are also essential. For instance, studies on related compounds have examined their effects on pathways involving ERK, CREB, c-Fos, and FosB/ΔFosB, which can help to understand their pharmacological effects and potential for abuse. mdpi.comresearchgate.net

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and sustainable synthetic methods for producing this compound and its derivatives is a key area of future research. Traditional synthetic routes can sometimes be lengthy and may involve harsh reagents or produce significant waste. researchgate.net Consequently, there is a growing emphasis on developing novel synthetic strategies that are more environmentally friendly and cost-effective.

Future research in this area will likely focus on the principles of green chemistry, such as minimizing the use of hazardous solvents and reagents, improving atom economy, and utilizing catalytic methods. rsc.org For example, researchers are exploring one-pot synthesis procedures and the use of more benign solvents to reduce the environmental impact of the manufacturing process. researchgate.netrsc.org The development of scalable and robust synthetic routes is also critical for the eventual translation of promising compounds from the laboratory to clinical and commercial settings.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and are poised to play a significant role in the future development of this compound derivatives. nih.govnih.gov These computational tools can be used to analyze large datasets of chemical structures and biological activities to identify promising new drug candidates. nih.gov AI and ML algorithms can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization. nih.gov

One key application of AI is in high-throughput virtual screening, where machine learning models can be trained to predict the activity of virtual compounds, allowing researchers to prioritize which molecules to synthesize and test. nih.govnih.gov Generative AI models can also be used to design entirely new molecules with desired properties. eurekalert.org For instance, platforms like Chemistry42 utilize generative algorithms to create novel molecular structures that are optimized for specific targets. eurekalert.org Furthermore, AI and ML can be used to develop quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of compounds based on their chemical structure. researchgate.netresearchgate.net The integration of these advanced computational approaches will undoubtedly accelerate the design and development of the next generation of this compound-based therapeutics. ijettjournal.org

Q & A

Q. What are the common synthetic routes for 4-Cyclohexylpiperidine-4-carboxamide, and what key reaction conditions are required?

Synthesis typically involves multi-step pathways, such as:

- Condensation reactions : Cyclohexyl precursors are condensed with piperidine derivatives under reflux conditions, often using catalysts like palladium or copper (e.g., for cyclization steps) .

- Functional group modifications : Carboxamide formation via coupling reagents (e.g., EDC/HOBt) or direct amidation of carboxylic acid intermediates .

- Solvent systems : Polar aprotic solvents (e.g., DMF, toluene) are preferred for solubility and reaction efficiency . Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (60–120°C) to optimize yield .

Q. What spectroscopic methods are recommended for characterizing the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl and piperidine ring conformations, carboxamide proton shifts (δ ~6.5–8.0 ppm), and absence of impurities .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety considerations are critical when handling piperidine-carboxamide derivatives in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact, as carboxamides may cause irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DMF) .

- Waste disposal : Segregate halogenated byproducts (e.g., from chlorinated intermediates) and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve conformational ambiguities in this compound derivatives?

- Unit cell analysis : Determine bond angles and torsional strain in the cyclohexyl-piperidine junction (e.g., axial vs. equatorial substituents) .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N-H···O=C) that stabilize crystal packing, which informs solubility and stability profiles .

- Validation of stereochemistry : Resolve racemic mixtures by comparing experimental unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) with computational models .

Q. What strategies optimize reaction yields in multi-step syntheses of substituted piperidine-carboxamides?

- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps to minimize side reactions (e.g., over-alkylation) .

- Solvent optimization : Compare yields in DMF vs. THF; polar solvents often enhance carboxamide formation .

- Temperature gradients : Use stepwise heating (e.g., 50°C → 100°C) to control exothermic intermediates and reduce decomposition .

- Purification techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Q. How should researchers address discrepancies between computational predictions and experimental data in carboxamide reactivity studies?

- Re-evaluate computational models : Adjust DFT methods (e.g., B3LYP/6-31G*) to account for solvation effects or steric hindrance not modeled in silico .

- Experimental replication : Repeat reactions under standardized conditions (e.g., fixed molar ratios, inert atmosphere) to confirm anomalous results .

- Statistical analysis : Apply t-tests or ANOVA to compare predicted vs. observed reaction rates or yields, identifying systemic errors (e.g., calibration drift in HPLC) .

Methodological Notes

- Reproducibility : Document reaction parameters (e.g., stirring speed, solvent grade) meticulously to enable replication .

- Data validation : Cross-reference NMR/IR data with published spectra of analogous compounds (e.g., NIST Chemistry WebBook entries) .